molecular formula C21H29NO3 B2472761 N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 1797695-03-4

N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2472761
CAS No.: 1797695-03-4
M. Wt: 343.467
InChI Key: BVZIRMFKSCUEFE-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyadamantane moiety, which is known for its stability and rigidity, and a methylphenoxy group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2-methoxyadamantane with a suitable acylating agent to form an intermediate, which is then reacted with 2-methylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyadamantane moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxyadamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide stands out due to the presence of the methoxyadamantane moiety, which imparts unique stability and rigidity to the molecule. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-14-5-3-4-6-19(14)25-12-20(23)22-13-21(24-2)17-8-15-7-16(10-17)11-18(21)9-15/h3-6,15-18H,7-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZIRMFKSCUEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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